molecular formula C11H16N4 B11736710 [(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11736710
M. Wt: 204.27 g/mol
InChI Key: QYVJJSJEFITCDX-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound that features both pyrazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its dual pyrazole and pyrrole moieties, which confer distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine

InChI

InChI=1S/C11H16N4/c1-14-6-3-4-11(14)9-12-8-10-5-7-15(2)13-10/h3-7,12H,8-9H2,1-2H3

InChI Key

QYVJJSJEFITCDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=NN(C=C2)C

Origin of Product

United States

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